Synthesis and characterization of 4-Methoxy-3-(methylthio)phenylboronic acid
Synthesis and characterization of 4-Methoxy-3-(methylthio)phenylboronic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3-(methylthio)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 4-Methoxy-3-(methylthio)phenylboronic acid (CAS No. 1451392-05-4).[1] As a trifunctional aromatic building block, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds.[2][3] This document outlines a robust and reproducible synthetic protocol, details the analytical techniques for structural verification and purity assessment, and discusses the compound's primary applications.
Introduction: Strategic Importance
4-Methoxy-3-(methylthio)phenylboronic acid is an organoboron compound featuring a benzene ring substituted with a methoxy group, a methylthio (methylsulfanyl) group, and a boronic acid moiety. This unique combination of functional groups imparts specific reactivity and steric/electronic properties that are highly sought after in modern organic synthesis.
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The Boronic Acid Group: This functional group is the cornerstone of its utility, primarily enabling participation in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, the essential linkages in biaryl structures common to many pharmaceutical agents.[4]
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The Methoxy and Methylthio Groups: These substituents act as directing groups and modulate the electronic properties of the phenyl ring. The electron-donating methoxy group and the sulfur-containing methylthio group can influence the reactivity of the boronic acid and provide additional points for functionalization or interaction in a target molecule.
This guide is designed to provide researchers with the foundational knowledge and practical methodology required to confidently synthesize and utilize this versatile reagent.
Synthesis of 4-Methoxy-3-(methylthio)phenylboronic acid
The most reliable and widely adopted method for the synthesis of arylboronic acids from aryl halides is via a lithium-halogen exchange followed by borylation.[5][6] This pathway offers high yields and good functional group tolerance when performed under the correct conditions. The proposed synthesis begins with the precursor 4-bromo-1-methoxy-2-(methylthio)benzene.
Synthetic Pathway Overview
The three-step sequence involves the formation of a highly reactive aryllithium intermediate, which is then trapped with an electrophilic boron source (a trialkyl borate). The final step is the hydrolysis of the resulting boronate ester to yield the target boronic acid.
Causality Behind Experimental Choices
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Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and pyrophoric. They react violently with water and other protic sources. Therefore, all glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching of the reagent and a failed reaction.[7]
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Inert Atmosphere (Argon/Nitrogen): The aryllithium intermediate is highly sensitive to oxygen and carbon dioxide in the atmosphere. Conducting the reaction under an inert gas is mandatory to prevent oxidative side reactions and the formation of carboxylic acid impurities.
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Low Temperature (-78 °C): The lithium-halogen exchange is very fast, but the resulting aryllithium species can be unstable at higher temperatures. Maintaining a temperature of -78 °C (a dry ice/acetone bath) is critical to suppress side reactions, such as decomposition or reaction with the THF solvent.[7]
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Choice of Borylating Agent: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropyl groups can sometimes lead to cleaner reactions and easier handling, though both are effective.
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Acidic Hydrolysis: The reaction between the aryllithium and the trialkyl borate forms a lithium boronate complex. Acidic workup is necessary to protonate this intermediate, leading to the neutral boronic acid and facilitating its separation from lithium salts.
Detailed Experimental Protocol
Materials:
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4-Bromo-1-methoxy-2-(methylthio)benzene (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric acid (2 M aqueous solution)
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Diethyl ether or Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Under an inert atmosphere of argon, add 4-bromo-1-methoxy-2-(methylthio)benzene (1.0 eq) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar.
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Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material (to a concentration of approx. 0.2 M).
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Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-butyllithium (1.1 eq) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature remains below -70 °C. A color change may be observed. Stir the mixture at -78 °C for 1 hour.
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Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. Stir the reaction mixture at this temperature for an additional 2 hours.
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Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour.
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Hydrolysis: Carefully quench the reaction by the slow addition of 2 M HCl solution. Stir vigorously for 30 minutes until two clear layers form.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
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Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure 4-Methoxy-3-(methylthio)phenylboronic acid.
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Summary of Physicochemical and Spectroscopic Data
The table below summarizes the key analytical data for 4-Methoxy-3-(methylthio)phenylboronic acid.
| Property | Data |
| CAS Number | 1451392-05-4[1] |
| Molecular Formula | C₈H₁₁BO₃S |
| Molecular Weight | 198.04 g/mol [1] |
| Appearance | White to off-white solid/powder |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): ~7.9 (s, 2H, B(OH)₂), 7.4-7.6 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.4 (s, 3H, -SCH₃). Chemical shifts and multiplicities are estimations based on analogous structures. |
| ¹³C NMR (101 MHz, DMSO-d₆) | Predicted δ (ppm): ~160 (Ar-C-O), ~135-138 (Ar-C), ~125-130 (Ar-C), ~120 (Ar-C-S), ~112 (Ar-C), ~56 (-OCH₃), ~15 (-SCH₃). The carbon attached to boron is often not observed or is very broad. |
| Mass Spec. (ESI-) | m/z: 197.04 [M-H]⁻ |
| FT-IR (KBr, cm⁻¹) | Characteristic Peaks: ~3300-3500 (broad, O-H stretch), ~2900-3000 (C-H stretch), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1250 (C-O stretch). |
Applications in Organic Synthesis
The primary application of 4-Methoxy-3-(methylthio)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction . This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[4][8]
General Suzuki-Miyaura Coupling Scheme:
Where:
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Ar¹-B(OH)₂: 4-Methoxy-3-(methylthio)phenylboronic acid
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Ar²-X: An aryl or vinyl halide/triflate (X = I, Br, OTf, Cl)
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Pd Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(dppf)[8]
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Base: e.g., Na₂CO₃, K₂CO₃, CsF[8]
This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent scaffolds in many approved drugs and drug candidates. The ability to introduce the substituted methoxy-methylthio-phenyl moiety allows for the rapid generation of molecular diversity and the fine-tuning of a molecule's pharmacological properties.[2][3]
Safety and Handling
As with all chemical reagents, 4-Methoxy-3-(methylthio)phenylboronic acid should be handled with appropriate care in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid inhalation of dust.[1]
-
Wash hands thoroughly after handling.
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Store in a cool, dry place away from oxidizing agents. Boronic acids can undergo slow dehydration to form cyclic boroxine anhydrides, though this typically does not impede their reactivity in cross-coupling reactions.
-
References
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Indian Academy of Sciences - Section A.
- Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylboronic acid. Chem-Impex.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis.
- Fluorochem. (n.d.). 4-Methoxy-3-(methylthio)phenylboronic acid. Fluorochem.
- Dalmás, B., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química.
- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid. ChemicalBook.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature.
- Hu, A., Huang, Z., et al. (2016). Borylation of Aryl Halides. ChemistryViews.
- Clayden, J., & Schmalz, H.-G. (2001). Metalations by organolithium compounds. Chemical Reviews.
- BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics. BenchChem.
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